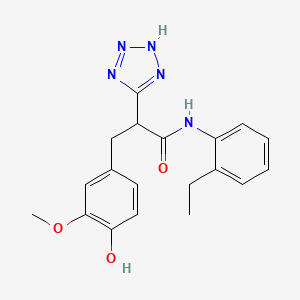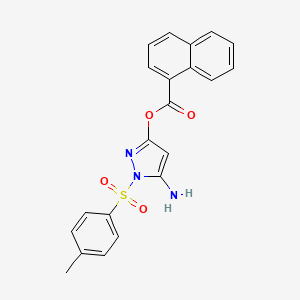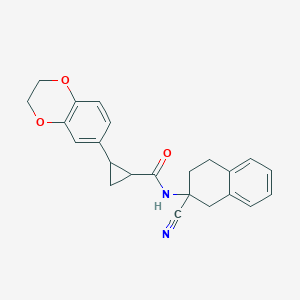
methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate, is a multifunctional molecule that serves as a versatile synthon for the preparation of various heterocyclic systems. This compound is related to a family of reagents that have been extensively studied for their utility in synthesizing polyfunctional heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of related compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog has been reported through the preparation from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are key intermediates for the synthesis of a wide range of heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was synthesized from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of compounds in this family has been established through various methods, including X-ray analysis. For instance, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was confirmed by X-ray crystallography . This analytical technique is crucial for understanding the stereochemistry and conformation of the synthesized compounds, which directly influences their reactivity and the outcome of subsequent chemical reactions.
Chemical Reactions Analysis
Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar functional group arrangement, has been shown to react with heterocyclic compounds containing an active methylene group or potential methylene group in the ring system. This reagent has been used to prepare benzoylamino-substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone derivatives . Additionally, it has been utilized to synthesize fused pyrimidinones from heterocyclic α-amino compounds and fused pyranones from carbocyclic and heterocyclic 1,3-diketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of the dimethylamino group can enhance the nucleophilicity of the compound, while the acylamino group can participate in various chemical transformations. The reactivity of these compounds towards different nucleophiles and electrophiles allows for the synthesis of a diverse array of heterocyclic systems with potential applications in drug development and other fields .
科学的研究の応用
Synthesis of Heterocyclic Systems
Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate and related compounds have been extensively utilized in the synthesis of various heterocyclic systems, showcasing their versatility as synthons in organic chemistry. Research demonstrates their application in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]pyridin-4-one, and 2H-1-benzopyran-2-ones, among others. These compounds serve as key intermediates for generating a wide array of heterocyclic compounds with potential applications in pharmaceuticals, materials science, and as ligands in catalysis (Selič et al., 1997).
Antimicrobial Agents
Some derivatives based on the methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate framework have been synthesized and evaluated for their antimicrobial activities. Compounds exhibiting promising activities against a range of microbial strains highlight the potential of these heterocyclic systems in developing new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics and the ongoing search for novel antimicrobials with unique modes of action (Gouda et al., 2010).
Electrochromic Materials
The derivatization of pyrrole compounds with functional groups related to methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate has led to the development of novel electrochromic materials. These materials exhibit significant changes in color upon electrical stimulation, making them suitable for applications in smart windows, displays, and pH sensors. The synthesis of such derivatives demonstrates the potential of incorporating specific functional groups to modulate the electronic properties of conducting polymers for tailored applications (Almeida et al., 2017).
Diversity-Oriented Synthesis
The versatility of methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate derivatives extends to their use in diversity-oriented synthesis strategies, enabling the generation of structurally diverse libraries of compounds. These strategies leverage the reactivity of the core structure to undergo various alkylation and ring-closure reactions, producing a wide array of heterocyclic compounds. This approach is valuable for drug discovery and development, providing a rapid means to explore chemical space and identify novel bioactive compounds (Roman, 2013).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[[2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24(2)20-17(15-9-5-4-6-10-15)13-25(23-20)14-19(26)22-18-12-8-7-11-16(18)21(27)28-3/h4-13H,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCLASVEDRIWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)
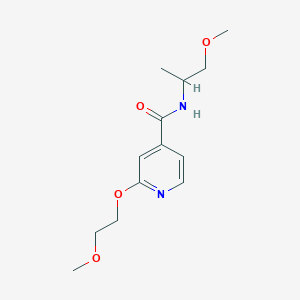
![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)
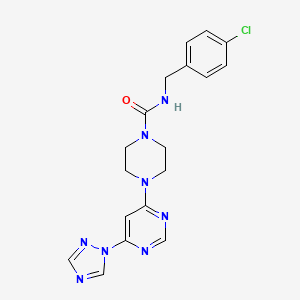
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)


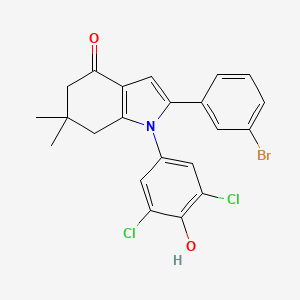

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)
